3-(3-Methoxyphenoxy)propionic Acid
Overview
Description
3-(3-Methoxyphenoxy)propionic Acid, also known by its IUPAC name 3-(3-methoxyphenoxy)propanoic acid, is a compound with the molecular formula C10H12O4 . It has a molecular weight of 196.2 and is typically found in a solid state .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O4/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) . This indicates the presence of a methoxy group (-OCH3) and a phenoxy group (-OC6H5) in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is sealed in dry storage at room temperature . It has a flash point of 124.7 .Scientific Research Applications
1. Chemical Synthesis and Organic Chemistry
3-(3-Methoxyphenoxy)propionic acid and related compounds are used in various chemical synthesis processes. For instance, R. Maleski (1993) illustrated the selective nitrosation of 3-Methoxyphenol in propionic acid, which is a step in the synthesis of certain organic compounds like 6-Methoxy-2(3H)-benzoxazolone (Maleski, 1993). Similarly, D. Deffieux et al. (2004) described the electrochemical synthesis of orthoquinone monoketals from alpha-(2-methoxyphenoxy)-2-methylpropionic acids, providing an alternative to traditional chemical oxidants (Deffieux et al., 2004).
2. Pharmacology and Biochemistry
In pharmacological research, compounds related to this compound have been studied for various purposes. For example, Chizumi Abe et al. (2023) investigated 3-(4-Hydroxy-3-methoxyphenyl) propionic acid for its absorption, metabolism, and tissue accumulation in Sprague-Dawley rats, indicating its potential relevance in health benefits derived from dietary polyphenols (Abe et al., 2023).
3. Environmental Microbiology
In the field of environmental microbiology, compounds structurally related to this compound have been used as model compounds to study bacterial growth and metabolism. R. Vicuña et al. (1987) utilized lignin model compounds, including those with a methoxyphenoxy moiety, to examine the growth and metabolic pathways of Pseudomonas acidovorans (Vicuña et al., 1987).
4. Food Science and Nutrition
In the context of food science and nutrition, G. Pereira-Caro et al. (2015) explored the role of colonic microbiota in breaking down compounds like hesperetin and naringenin, which are related to this compound, during the digestion of orange juice (Pereira-Caro et al., 2015).
5. Chemistry of Natural Products
In natural product chemistry, compounds structurally similar to this compound have been isolated and studied for their potential applications. For instance, Jielu Zhao et al. (2004) isolated bromophenol derivatives, including compounds with a methoxyphenylpropionic acid moiety, from the red alga Rhodomela confervoides, although they were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Mechanism of Action
Biochemical Pathways
It is known that this compound is a metabolite of dietary polyphenols
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with a ≥12% absorption ratio in Sprague-Dawley rats
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Methoxyphenoxy)propionic Acid. For instance, the compound is soluble in water , which could influence its distribution and action in aqueous environments.
Properties
IUPAC Name |
3-(3-methoxyphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTUZDBNDYMNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409550 | |
Record name | 3-(3-Methoxyphenoxy)propionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49855-03-0 | |
Record name | 3-(3-Methoxyphenoxy)propionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-METHOXYPHENOXY)PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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